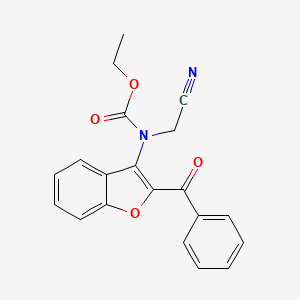![molecular formula C6H6N6S B12899834 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide CAS No. 90213-36-8](/img/structure/B12899834.png)
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE: Shares a similar core structure but lacks the carbothioamide group.
PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE is unique due to the presence of both amino and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and interactions with various biological targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
90213-36-8 |
|---|---|
Molecular Formula |
C6H6N6S |
Molecular Weight |
194.22 g/mol |
IUPAC Name |
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide |
InChI |
InChI=1S/C6H6N6S/c7-4-2-3(5(8)13)11-12-6(2)10-1-9-4/h1H,(H2,8,13)(H3,7,9,10,11,12) |
InChI Key |
SYMHELSHTIKFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)

![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)




![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)






